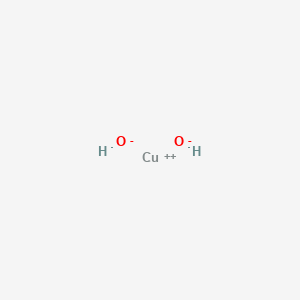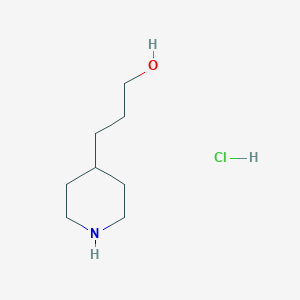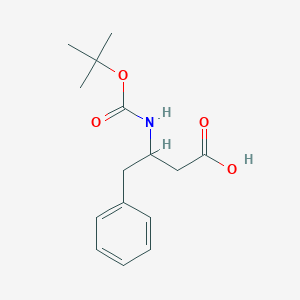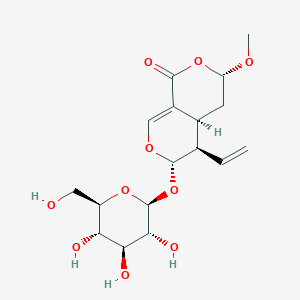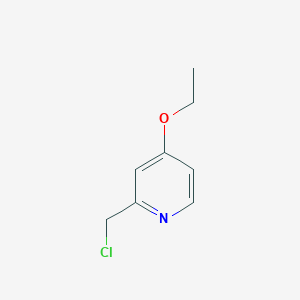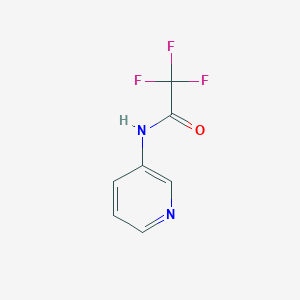![molecular formula C10H15N B174226 2-[(2R)-butan-2-yl]aniline CAS No. 196805-87-5](/img/structure/B174226.png)
2-[(2R)-butan-2-yl]aniline
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-[(2R)-butan-2-yl]aniline is a chemical compound that belongs to the class of anilines. It is also known as 2-(sec-butyl)aniline or o-(sec-butyl)aniline. This compound is used in various scientific research applications due to its unique properties.
Mechanism Of Action
The mechanism of action of 2-[(2R)-butan-2-yl]aniline is not well understood. However, it is believed to act as a nucleophile due to the presence of the amino group. This nucleophilic property of the compound makes it useful in various organic reactions.
Biochemical And Physiological Effects
The biochemical and physiological effects of 2-[(2R)-butan-2-yl]aniline have not been extensively studied. However, it has been found to be non-toxic in animal studies. The compound has also been found to have low acute toxicity in rats.
Advantages And Limitations For Lab Experiments
The advantages of using 2-[(2R)-butan-2-yl]aniline in lab experiments include its unique properties as a ligand for metal complexes and its usefulness in various organic reactions. The limitations of using this compound include its limited solubility in water and its potential toxicity.
Future Directions
There are several future directions for the study of 2-[(2R)-butan-2-yl]aniline. One direction is the synthesis of new metal complexes using this compound as a ligand. These metal complexes can be studied for their catalytic properties in various organic reactions. Another direction is the synthesis of new biologically active compounds using 2-[(2R)-butan-2-yl]aniline as a starting material. These compounds can be studied for their potential therapeutic properties. Overall, 2-[(2R)-butan-2-yl]aniline has great potential for further research in the field of organic chemistry and medicinal chemistry.
Synthesis Methods
The synthesis of 2-[(2R)-butan-2-yl]aniline can be achieved by reacting aniline with sec-butyl chloride in the presence of a base such as sodium hydroxide. The reaction takes place via a nucleophilic substitution mechanism and results in the formation of 2-[(2R)-butan-2-yl]aniline. The purity of the compound can be enhanced by recrystallization from a suitable solvent.
Scientific Research Applications
2-[(2R)-butan-2-yl]aniline has been used in various scientific research applications. It has been found to be an effective ligand for the synthesis of metal complexes. These metal complexes have been studied for their catalytic properties in various organic reactions. The compound has also been used as a starting material for the synthesis of various biologically active compounds such as antitumor agents and antibacterial agents.
properties
CAS RN |
196805-87-5 |
|---|---|
Product Name |
2-[(2R)-butan-2-yl]aniline |
Molecular Formula |
C10H15N |
Molecular Weight |
149.23 g/mol |
IUPAC Name |
2-[(2R)-butan-2-yl]aniline |
InChI |
InChI=1S/C10H15N/c1-3-8(2)9-6-4-5-7-10(9)11/h4-8H,3,11H2,1-2H3/t8-/m1/s1 |
InChI Key |
XAGPXEVNCJHXCL-MRVPVSSYSA-N |
Isomeric SMILES |
CC[C@@H](C)C1=CC=CC=C1N |
SMILES |
CCC(C)C1=CC=CC=C1N |
Canonical SMILES |
CCC(C)C1=CC=CC=C1N |
synonyms |
Benzenamine, 2-(1-methylpropyl)-, (R)- (9CI) |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



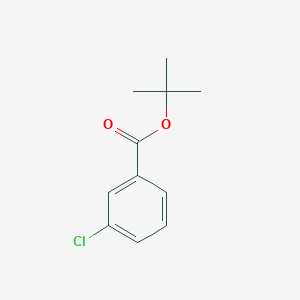
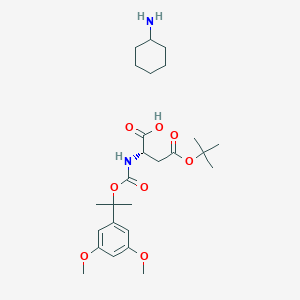
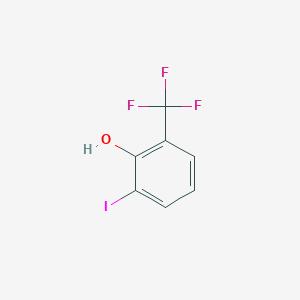
![7-((R)-7-amino-5-azaspiro[2.4]heptan-5-yl)-8-chloro-6-fluoro-1-((1R,2S)-2-fluorocyclopropyl)-4-oxo-1,4-dihydroquinoline-3-carboxylic acid](/img/structure/B174157.png)
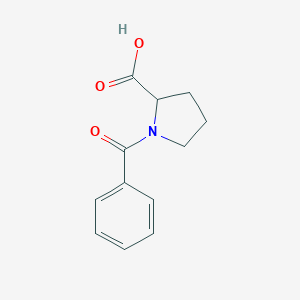
![Silane, trimethyl[[4-(phenylethynyl)phenyl]ethynyl]-](/img/structure/B174160.png)
![9-Bromo-2,3-dihydro-1H-cyclopenta[b]quinoline](/img/structure/B174170.png)
![1-Azabicyclo[2.2.2]octan-4-amine dihydrochloride](/img/structure/B174174.png)
